2-Bromo-4-chloro-5-fluorobenzoyl chloride
Overview
Description
2-Bromo-4-chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorobenzoyl chloride typically involves the acylation of 2,4-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours . The product is then purified by distillation under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl chlorides.
Coupling Reactions: The products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids, and reductive elimination to form biaryl products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-4-fluorobenzoyl chloride: Similar in structure but with different substitution patterns.
2,4-Dichloro-5-fluorobenzoyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-4-chloro-5-methylphenol: Contains a methyl group instead of a fluorine atom, affecting its chemical properties.
Uniqueness
2-Bromo-4-chloro-5-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to participate in multiple types of reactions, including substitution and coupling, makes it versatile in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECANNDBCZFBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259496 | |
Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804897-32-2 | |
Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804897-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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